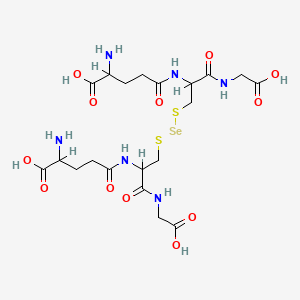

Seleno-diglutathione

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-5-[[3-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanylselanylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N6O12S2Se/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-41-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEZZQVPWMCGSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CS[Se]SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N6O12S2Se | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

691.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization for Research Applications

Synthesis of Isotopic and Fluorescently Labeled Seleno-diglutathione for Mechanistic Probing

To investigate the metabolic fate and reaction mechanisms of this compound, researchers employ isotopically and fluorescently labeled versions of the molecule. These labeled analogues serve as powerful probes in biological systems.

Isotopic labeling is a crucial technique for tracing the metabolic pathways of selenium compounds. The synthesis of isotopically labeled this compound, for example with a radioactive isotope like 75Se, allows for its detection and quantification in complex biological matrices. The synthesis typically starts with an isotopically labeled precursor, such as [75Se]selenite. This labeled selenite (B80905) is then reacted with reduced glutathione (B108866) under controlled conditions, following the principles of the Painter reaction, to produce [75Se]selenodiglutathione. The use of such labeled compounds has been instrumental in demonstrating the rapid metabolism of this compound and its role as a common intermediate for incorporation into selenoproteins. dntb.gov.uaresearchgate.net The natural isotopic signature of selenium can also be used in mass spectrometry-based approaches to identify selenium-containing peptides and metabolites without the need for artificial labeling. nih.gov

Fluorescent labeling strategies are designed to visualize the compound or its metabolites within cellular environments. While direct fluorescent labeling of this compound is less common, researchers often use fluorescent probes that react with its metabolic products. For example, this compound is a precursor to hydrogen selenide (B1212193) (H₂Se). mdpi.comresearchgate.net Fluorescent probes have been developed that specifically react with H₂Se, allowing for its detection and imaging in living cells. nih.gov This indirect method provides insight into the downstream metabolic processes involving this compound. Another approach involves using fluorescent reagents that target the thiol groups of the glutathione molecules themselves. For instance, monochlorobimane (B1663430) is a fluorescent dye that reacts with thiols, and its use has been implicated in studying the transport of glutathione conjugates, a process relevant to this compound efflux from cells. tandfonline.com

| Labeling Type | Methodology | Example Probe/Isotope | Purpose | Reference |

|---|---|---|---|---|

| Isotopic Labeling | Incorporation of a stable or radioactive isotope into the molecule. | 75Se | Tracing metabolic fate and quantifying incorporation into selenoproteins. | dntb.gov.ua |

| Fluorescent Probing (Indirect) | Use of fluorescent molecules that react with downstream metabolites of GS-Se-SG. | NIR-H₂Se (for Hydrogen Selenide) | Imaging and detecting the location and production of key metabolites in vivo. | nih.gov |

| Fluorescent Probing (Component) | Use of fluorescent reagents that target the glutathione thiol groups. | Monochlorobimane | Studying the transport and efflux of glutathione conjugates. | tandfonline.com |

Derivatization Techniques for Enhanced Analytical Detection and Functional Probes

Chemical derivatization is frequently used to improve the stability, detectability, and separation of this compound and related species during analytical procedures. These techniques are essential for accurate quantification and identification in complex samples.

A key challenge in the analysis of this compound and its reduction products is the instability of intermediates like the glutathionyl selenide anion (GSSe⁻). pnas.orgnih.gov To overcome this, alkylation is a common derivatization strategy. Reagents such as iodoacetate or iodoacetamide (B48618) are used to react with and stabilize highly reactive selenol or perselenide groups. pnas.orgnih.gov For instance, the unstable perselenide intermediate formed during the reduction of this compound can be stabilized by converting it into its carboxymethyl derivative through an immediate reaction with iodoacetate. pnas.org This derivatization terminates the reaction and creates a stable product suitable for analysis by techniques like High-Performance Liquid Chromatography (HPLC). pnas.org

For analysis using gas chromatography (GC), chloroformate derivatization is employed. This technique modifies the seleno-compound to increase its volatility, making it amenable to GC separation and detection with methods like atomic emission detection (GC-AED). researchgate.net

In addition to stabilization, derivatization is used to introduce a fluorescent tag for sensitive detection. As mentioned previously, reagents like monobromobimane (B13751) can be used in pre-column derivatization for HPLC analysis. This approach involves reacting the thiol groups in the sample with the fluorescent reagent, separating the resulting fluorescent adducts via HPLC, and quantifying them with a fluorescence detector. tandfonline.com

Advanced analytical methods often combine separation techniques with highly sensitive detection. Hyphenated techniques such as HPLC coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are powerful tools for selenium speciation. nih.govresearchgate.netacs.orgresearchgate.net ICP-MS provides element-specific detection of selenium, allowing for the quantification of selenium-containing compounds separated by HPLC. For structural elucidation, tandem mass spectrometry (MS/MS) is used to fragment the molecules and identify them based on their fragmentation patterns, a technique that has been successfully used to identify this compound in biological extracts. nih.govresearchgate.net

| Technique | Reagent/Method | Purpose | Analytical Platform | Reference |

|---|---|---|---|---|

| Alkylation | Iodoacetate, Iodoacetamide | Stabilization of unstable selenol and perselenide intermediates. | HPLC | pnas.orgnih.gov |

| Fluorescent Tagging | Monochlorobimane | Enhanced detection sensitivity. | HPLC with Fluorescence Detection | tandfonline.com |

| Volatility Enhancement | Chloroformate | Preparation for gas-phase analysis. | GC-AED | researchgate.net |

| Advanced Detection | ICP-MS, ESI-Q-TOF-MS/MS | Element-specific detection and structural identification. | HPLC | nih.govacs.org |

Advanced Analytical Approaches for Seleno Diglutathione Quantification and Speciation in Complex Biological Matrices

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental to the analysis of seleno-diglutathione, enabling its separation from other selenium-containing compounds and the complex background of biological samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound. nih.gov The choice of column and detector is critical for achieving the desired sensitivity and selectivity.

Reversed-Phase HPLC: This is a commonly employed mode of HPLC for the separation of this compound and related compounds. For instance, a C8 column with a mobile phase containing methanol (B129727) and an ion-pairing agent like heptafluorobutyric acid (HFBA) has been successfully used. researchgate.net Another approach utilizes a fused-core column with an isocratic mobile phase of sodium phosphate (B84403) to achieve rapid separation. nih.gov

Advanced Detectors: The coupling of HPLC with advanced detectors is essential for sensitive and specific detection of this compound.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive and element-specific detector for selenium. When coupled with HPLC, it allows for the quantification of selenium-containing species, including this compound. nih.govresearchgate.net

Electrochemical Detection (ECD): HPLC-ECD offers a sensitive and direct method for the detection of redox-active compounds like glutathione (B108866) and its derivatives, and can be applied to the analysis of this compound. nih.gov

Fluorescence Detection: Following post-column derivatization, fluorescence detection provides high sensitivity for the analysis of glutathione and related compounds. researchgate.netnih.gov

Ultraviolet (UV) Detection: HPLC with UV detection has been used to monitor the reactions involving this compound. nih.gov

A study investigating the antagonism between selenium and mercury utilized HPLC with UV, ICP-MS, and ESI-MS detection to study the reaction mechanisms involving this compound. nih.gov In another application, HPLC with coulometric electrochemical detection was optimized for the rapid quantification of glutathione in cultured hepatocytes, a method that could be adapted for this compound. nih.gov

For highly complex biological samples, such as yeast extracts, single-dimension HPLC may not provide sufficient resolution. nih.govacs.org In such cases, two-dimensional liquid chromatography (2D-LC) offers enhanced separation power. nih.govacs.orgshimadzu.com.tw

This technique involves coupling two different chromatographic separations online, where the eluent from the first dimension is transferred to a second, orthogonal column for further separation. shimadzu.com.tw This approach significantly increases peak capacity and allows for the resolution of compounds that would otherwise co-elute.

A notable application of 2D-LC in the context of this compound was the analysis of aqueous yeast extracts. nih.govacs.org This method involved:

First Dimension: Size-exclusion chromatography to separate molecules based on their size.

Second Dimension: A porous graphitic carbon HPLC column for further separation based on different retention mechanisms. nih.govacs.org

The effluent from the second dimension was monitored by ICP-MS for selenium-specific detection, and fractions containing selenium were collected for further analysis by nanoelectrospray tandem mass spectrometry. nih.govacs.org This comprehensive approach enabled the first-time identification of this compound and another related compound, the mixed selenotrisulfide of glutathione and cysteinylglycine (B43971) (GS-Se-SCG), in a biological matrix by MS/MS. nih.govacs.org

High-Performance Liquid Chromatography (HPLC) coupled with Advanced Detectors

Mass Spectrometry (MS) for Identification, Quantification, and Structural Elucidation

Mass spectrometry is an indispensable tool for the analysis of this compound, providing not only quantification but also crucial information for its identification and structural confirmation.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound, as it minimizes fragmentation during the ionization process. nih.govresearchgate.netnih.gov

Identification of Intermediates: ESI-MS has been instrumental in studying the in-vitro interaction between glutathione (GSH) and sodium selenite (B80905), where this compound was identified as an unstable intermediate. nih.govresearchgate.net

Structural Elucidation with MS/MS: Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov In the analysis of yeast extracts, nanoelectrospray MS/MS was used to confirm the presence of selenium in separated fractions and to identify this compound and GS-Se-SCG through collision-induced dissociation (CID). nih.govacs.org The accurate mass measurements of the parent and fragment ions further corroborated the identification. nih.govacs.org For instance, in the analysis of this compound, the protonated molecule [M+H]⁺ shows a characteristic isotopic pattern for selenium, and its fragmentation via MS/MS leads to the loss of specific amino acid residues, which helps in confirming its structure. researchgate.net

Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful technique for elemental analysis due to its high sensitivity and specificity. umsystem.edu In the context of this compound, ICP-MS is primarily used for:

Selenium-Specific Detection: When coupled with a separation technique like HPLC, ICP-MS acts as a selenium-specific detector, allowing for the quantification of various selenium species in a sample. nih.govresearchgate.net

Speciation Analysis: The hyphenation of HPLC with ICP-MS is a key technique for selenium speciation studies, which aim to identify and quantify the different chemical forms of selenium in a sample. nih.govacs.orgnih.gov This is crucial for understanding the metabolism and biological role of selenium compounds. For example, LC-ICP-MS has been used to study the biotransformation of selenite in the presence of glutathione, where the formation of this compound was observed. nih.gov

Simultaneous Sulfur and Selenium Detection: Advanced ICP-MS techniques, such as those using a dynamic reaction cell (DRC), allow for the simultaneous detection of both sulfur and selenium. rsc.orgrsc.org This capability is particularly useful for the analysis of selenotrisulfides like this compound (GS-Se-SG), enabling the determination of S/Se elemental ratios, which can aid in the characterization of these biomolecules. rsc.orgrsc.org

| Analytical Technique | Application in this compound Analysis | Key Findings |

| HPLC-ICP-MS | Speciation analysis of selenium compounds in various biological matrices. | Enabled the separation and quantification of this compound and other seleno-compounds. nih.govnih.gov |

| 2D-LC-ICP-MS/MS | Identification of unknown selenium-containing biomolecules in complex samples like yeast extract. | Led to the first identification of this compound and GS-Se-SCG in a biological matrix. nih.govacs.org |

| ESI-MS/MS | Structural elucidation and identification of reaction intermediates. | Confirmed the structure of this compound and identified it as a transient species in the reaction of glutathione and selenite. nih.govresearchgate.netresearchgate.net |

| LC-DRC-ICP-MS | Simultaneous detection and quantification of sulfur and selenium in selenotrisulfides. | Allowed for the determination of S/Se elemental ratios, aiding in the characterization of compounds like this compound. rsc.orgrsc.org |

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem Mass Spectrometry (MS/MS)

Spectroscopic Methodologies for Structural Characterization in Biological Systems

While mass spectrometry provides invaluable information on the mass and fragmentation of this compound, other spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, offer deeper insights into its structure and dynamic behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the detailed atomic-level structure of molecules in solution.

¹H-NMR and ¹³C-NMR: These techniques provide information about the proton and carbon framework of the molecule. Predicted ¹H-NMR and ¹³C-NMR spectra for this compound are available in databases and can be used as a reference for experimental data. mimedb.orgmimedb.org

⁷⁷Se-NMR: This isotope-specific NMR technique is particularly valuable for studying selenium-containing compounds. It has been used to characterize the intermediates in the glutathione peroxidase (GPx)-like catalytic cycle of this compound, including the selenolate (GSe⁻), selenenyl sulfide (B99878) (GSeSG), and selenenic acid (GSeO₂H) species. vulcanchem.com

Monitoring Interactions: NMR has been employed to monitor the interaction of this compound with proteins. For instance, fluorescence and NMR spectroscopy were used to study the loading of selenium onto the enzyme rhodanese via this compound, revealing a specific interaction with the catalytic cysteine residue. nih.gov

UV-Vis Spectrophotometry: This technique has been used to monitor the appearance and disappearance of this compound in reaction mixtures, for example, in studies of the reaction between glutathione and sodium selenite. nih.govresearchgate.net

The combination of these spectroscopic methods with mass spectrometry and chromatography provides a comprehensive analytical toolkit for the unambiguous identification, quantification, and structural characterization of this compound in complex biological environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining atomic-level information about molecular structure, dynamics, and interactions in solution. wikipedia.orgnih.gov For selenium-containing compounds like this compound, ⁷⁷Se NMR is particularly valuable. The ⁷⁷Se isotope has a nuclear spin of 1/2 and a wide chemical shift range of over 3000 ppm, making it highly sensitive to the local electronic environment of the selenium atom. northwestern.eduhuji.ac.il

The ⁷⁷Se chemical shift of this compound provides direct insight into its chemical state. For instance, the chemical shift changes significantly depending on the oxidation state and bonding partners of the selenium atom. Studies have established characteristic chemical shift ranges for different selenium functional groups, such as selenols, diselenides, and selenenyl sulfides, which helps in identifying the specific form of selenium present in a sample. researchgate.net

NMR is also adept at studying the conformation and non-covalent interactions of this compound with other biomolecules. nih.gov Changes in the NMR spectrum upon binding can reveal the specific atoms involved in the interaction. For example, research on the interaction between this compound and the enzyme rhodanese, a sulfurtransferase, used NMR to monitor the loading of selenium onto the enzyme. researchgate.net The study indicated a specific interaction between this compound and the catalytic cysteine residue of the enzyme, suggesting a potential role for such proteins in the in-vivo delivery of reactive selenium. researchgate.net Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY), can provide detailed information on through-bond and through-space connectivities, respectively, helping to map interaction interfaces and elucidate the three-dimensional structure of this compound when bound to a protein. wikipedia.orgnorthwestern.edu

The table below summarizes key ⁷⁷Se NMR parameters and their applications in studying this compound and related compounds.

| NMR Parameter | Information Provided | Relevance to this compound |

| ⁷⁷Se Chemical Shift (δ) | Electronic environment, oxidation state, and conformation. nih.gov | Distinguishes GS-Se-SG from other selenium metabolites (e.g., selenols, diselenides). Sensitive to conformational changes upon binding. researchgate.net |

| Spin-Spin Coupling (J) | Connectivity between atoms (e.g., J(⁷⁷Se, ¹H), J(⁷⁷Se, ¹³C)). huji.ac.il | Confirms the covalent structure of the molecule by identifying neighboring nuclei. |

| Relaxation Times (T₁, T₂) | Molecular dynamics and tumbling rates. | Provides information on the mobility of the molecule and changes upon interaction with larger macromolecules like proteins. |

| Nuclear Overhauser Effect (NOE) | Through-space proximity of nuclei (<5 Å). wikipedia.org | Helps determine the 3D conformation of GS-Se-SG and identifies points of contact in intermolecular interactions. |

This table is interactive. Click on the headers to learn more about each parameter.

X-ray Absorption Spectroscopy (XAS) for Selenium Oxidation State and Local Environment

X-ray Absorption Spectroscopy (XAS) is an element-specific technique ideal for probing the local geometric and electronic structure of an absorbing atom in any matrix. acs.org It is particularly useful for studying metalloids like selenium in complex biological samples because it does not require a crystalline sample and can be performed on intact, frozen tissues. nih.govnih.gov The technique is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, or the "edge," is highly sensitive to the oxidation state and coordination geometry of the selenium atom. acs.orgresearchgate.net The energy of the absorption edge shifts to higher values as the oxidation state of selenium increases. By comparing the XANES spectrum of an unknown sample to a library of spectra from known selenium standard compounds, the speciation of selenium can be determined quantitatively through linear combination fitting. Several studies have successfully used XANES to identify and quantify this compound in biological samples. For instance, in human lung cancer cells treated with selenite, XANES analysis showed that this compound was a major metabolite, consistently accounting for about 25% of the selenium species present within 4 to 72 hours of treatment. nih.govnih.gov Similarly, XANES was used to identify a species consistent with this compound (RSSeSR) in bacteria. researchgate.net

The EXAFS region provides information about the local atomic environment, including the type, distance, and number of neighboring atoms surrounding the central selenium atom. researchgate.net Analysis of the EXAFS spectrum of this compound has confirmed the presence of Se-S bonds, with a measured bond length of approximately 2.19 Å, which is consistent with its known structure. nih.gov This capability allows for the direct confirmation of the local chemical environment of selenium within the molecule.

The following table summarizes findings from various XAS studies that have identified this compound in biological matrices.

| Biological System | Technique | Key Findings | Reference |

| Human Lung Cancer Cells (A549) | XANES, EXAFS | Selenite is metabolized to GS-Se-SG and elemental Se within 4 hours. GS-Se-SG accounts for ~25% of Se species. Se-S bond length measured at 2.19 Å. | nih.gov, nih.gov |

| Rat Liver Tissue | XANES | Identified GS-Se-SG as a metabolite in rats injected with selenite. | nih.gov |

| Rhodobacter sphaeroides | XAS | Observed the formation and subsequent reaction of this compound from selenite and GSH. | researchgate.net |

| Rainbow Trout Hepatocytes | XANES | Used to differentiate various organo-selenium compounds and monitor metabolic changes over time. |

This table is interactive. Users can sort the data by clicking on the column headers.

Electrochemical and Bio-analytical Sensor Development for this compound Detection

The rapid and selective detection of specific biomolecules is critical for diagnostics and for monitoring biochemical processes. Electrochemical and bio-analytical sensors offer platforms for such measurements, typically providing high sensitivity, portability, and rapid response times. processsensing.comdraeger.comresearchgate.net

An electrochemical sensor operates by reacting with an analyte of interest to produce an electrical signal (e.g., current or voltage) that is proportional to the analyte's concentration. processsensing.com These sensors consist of electrodes modified with materials that facilitate a specific chemical reaction. Bio-analytical sensors are a subset that incorporates a biological recognition element, such as an enzyme or antibody, to achieve high selectivity for the target molecule. researchgate.net

While numerous electrochemical and bio-analytical sensors have been developed for the detection of the related thiol compound glutathione (GSH), the literature specifically describing sensors for this compound is sparse. researchgate.netresearchgate.net The development of such sensors is an emerging area of research. In principle, the same strategies used for glutathione detection could be adapted for this compound. For example, an enzyme that specifically recognizes and metabolizes this compound, such as certain thioredoxin reductases or glutathione reductases, could be immobilized on an electrode surface. acs.org The enzymatic reaction could consume or produce an electroactive species, which would then be detected by the electrode.

The development of a selective bio-analytical sensor for this compound would be a significant advancement for studying selenium metabolism. It would enable real-time monitoring of its formation and clearance in biological fluids or cell cultures, providing valuable data on the kinetics of selenium pathways. Future research may focus on identifying suitable biorecognition elements and optimizing sensor design to achieve the selective and sensitive detection of this compound in complex biological matrices. nottingham.ac.uknih.gov

Biosynthetic Pathways and Metabolic Transformations of Seleno Diglutathione in Biological Systems

Proposed Enzymatic and Non-Enzymatic Pathways of Seleno-diglutathione Formation from Inorganic Selenium

The formation of this compound from inorganic selenium, primarily selenite (B80905) (SeO₃²⁻), is a crucial first step in its assimilation into biological systems. This process can occur through both non-enzymatic and enzymatic reactions.

Non-Enzymatic Formation:

The primary non-enzymatic pathway involves the reaction of selenite with the abundant intracellular thiol, glutathione (B108866) (GSH). preprints.orgmicrobialcell.com This reaction is a spontaneous chemical process. ethz.ch

The reaction can be summarized as follows: SeO₃²⁻ + 4GSH + 2H⁺ → GSSeSG + GSSG + 3H₂O

This non-enzymatic formation of GSSeSG has been observed in various biological contexts, including in vitro cell culture systems where selenite reacts with thiols like glutathione. In yeast, the detoxification of selenite begins with this non-enzymatic reaction with GSH to form GSSeSG. preprints.org

Enzymatic Contributions:

While the initial reaction between selenite and GSH is considered non-enzymatic, subsequent steps in selenium metabolism are heavily enzyme-dependent. Thioredoxin reductases (TXNRDs) in the presence of GSH can also facilitate the reduction of inorganic selenium forms like selenite and selenate (B1209512) to ultimately form hydrogen selenide (B1212193) (H₂Se), with GSSeSG being a key intermediate in this pathway. researchgate.netnih.gov

Identification and Characterization of Enzymes Involved in this compound Metabolism

Once formed, this compound is a substrate for several key enzymes that continue its metabolic transformation.

Glutathione reductase (GR), a flavoprotein disulfide oxidoreductase, plays a significant role in the metabolism of this compound. preprints.orgfrontiersin.org GR catalyzes the NADPH-dependent reduction of this compound (GSSeSG) to glutathione selenopersulfide (GSSeH) and a molecule of reduced glutathione (GSH). preprints.orgreactome.org

The reaction is as follows: GSSeSG + NADPH + H⁺ → GSSeH + GSH + NADP⁺

This enzymatic reduction is a critical step in the pathway leading to the formation of hydrogen selenide (H₂Se), a central intermediate in selenoprotein synthesis. preprints.org The involvement of GR in reducing GSSeSG has been demonstrated in various organisms, including mammals and bacteria. frontiersin.orgreactome.org While mammalian thioredoxin reductase can also reduce GSSeSG, glutathione reductase from rat liver has been shown to reduce GSSeSG, albeit at a slower rate. nih.gov

Glutaredoxins (Grx) are small oxidoreductase enzymes that are also involved in the metabolism of selenium compounds, including this compound. portlandpress.comnih.gov Human glutaredoxin 1 (Grx1) has been shown to use selenite, this compound, and selenocystine (B224153) as substrates. portlandpress.comnih.gov

The glutaredoxin system, which includes Grx, GSH, and glutathione reductase, can reduce selenium compounds. portlandpress.com Specifically, glutaredoxin can decompose glutathioselenol (GSSeH), the product of GR-mediated GSSeSG reduction, to generate hydrogen selenide (H₂Se). researchgate.netnih.gov The reduction of this compound by the glutaredoxin system can lead to redox cycling with oxygen, generating reactive oxygen species (ROS). portlandpress.comnih.gov This suggests a dual role for glutaredoxin in both the metabolic processing of selenium and in mediating its cytotoxic effects. portlandpress.comnih.gov

Role of Glutathione Reductase (GR) in this compound Reduction

Degradation Pathways and End Products of this compound Transformation

The metabolic transformation of this compound ultimately leads to the formation of hydrogen selenide (H₂Se), which is then utilized for the synthesis of selenoproteins or detoxified and excreted. preprints.orgmdpi.com

The degradation of GSSeSG proceeds through its reduction to glutathioselenol (GSSeH) by glutathione reductase. preprints.orgreactome.org GSSeH is an unstable intermediate that can either decompose to GSH and elemental selenium (Se⁰) or be further reduced to H₂Se. mdpi.com The conversion of GSSeH to H₂Se can occur through both enzymatic and non-enzymatic pathways. mdpi.com Glutaredoxin is one of the enzymes implicated in the decomposition of GSSeH to H₂Se. researchgate.netnih.gov

Hydrogen selenide is a key metabolic hub. It can be converted to selenophosphate for incorporation into selenoproteins, or it can be methylated for excretion. mdpi.comresearchgate.net The end products of selenium metabolism that are excreted include dimethyl selenide and trimethylselenonium. researchgate.net

The following table summarizes the key reactions and enzymes in the formation and degradation of this compound:

Table 1: Key Reactions in this compound Metabolism| Reaction | Substrates | Enzyme(s) | Products |

|---|---|---|---|

| Formation | Selenite (SeO₃²⁻), Glutathione (GSH) | Non-enzymatic, Thioredoxin Reductase (TXNRD) | This compound (GSSeSG), Oxidized Glutathione (GSSG) |

| Reduction | This compound (GSSeSG), NADPH | Glutathione Reductase (GR) | Glutathioselenol (GSSeH), Glutathione (GSH), NADP⁺ |

| Decomposition | Glutathioselenol (GSSeH) | Glutaredoxin (Grx), Non-enzymatic | Hydrogen Selenide (H₂Se), Glutathione (GSH), Elemental Selenium (Se⁰) |

Isotopic Tracing Studies to Elucidate this compound Metabolic Flux

Isotopic tracing studies, using stable or radioactive isotopes of selenium, are powerful tools for elucidating the metabolic fate of selenium compounds, including the flux through the this compound pathway.

In one study, rats were injected with ⁷⁵Se-labeled this compound to trace its incorporation into selenoproteins. nih.govfrontiersin.org These studies demonstrated the rapid metabolism of various selenocompounds, including GSSeSG, to a common intermediate used for selenoprotein synthesis. nih.govfrontiersin.org The results indicated that no single selenocompound was preferentially metabolized for this purpose. nih.govfrontiersin.org

Stable isotope-resolved metabolomics (SIRM) is another advanced technique that can be used to track the metabolic pathways of selenium. For instance, studies using ¹³C-labeled glucose in conjunction with selenite treatment in cancer cell models have provided insights into the metabolic alterations induced by selenium. mdpi.comuky.edu While not directly tracing the selenium atom, this approach can reveal how selenite and its metabolites, such as GSSeSG, impact central carbon metabolism. mdpi.comuky.edu The development of new strategies like isotopologue similarity networking (IsoNet) holds promise for uncovering previously unknown metabolic reactions, including those involving glutathione and potentially its selenium adducts. nih.gov These techniques allow for the quantitation of the contribution of different substrates to various metabolic pools and the directionality of metabolic pathways, which can be applied to understand the flux of selenium through the GSSeSG pathway. sciforum.net

The following table lists the compound names mentioned in the article:

Molecular Mechanisms and Biochemical Roles of Seleno Diglutathione in Cellular Processes

Involvement in Redox Homeostasis and Oxidative Stress Response Mechanisms

Seleno-diglutathione is a pivotal molecule in maintaining cellular redox balance and responding to oxidative stress. It actively participates in glutathione-dependent redox cycles and demonstrates notable reactivity with various reactive oxygen and nitrogen species.

Contribution to Glutathione-Dependent Redox Cycles

This compound is an integral component of glutathione-dependent redox cycles. It is formed when selenite (B80905) reacts with reduced glutathione (B108866) (GSH). frontiersin.orgreactome.org This initial reaction is a crucial step in the metabolic pathway of inorganic selenium. frontiersin.orgmdpi.comoup.com The resulting this compound can then be reduced by the enzyme glutathione reductase (GSR) in an NADPH-dependent reaction. frontiersin.orgreactome.orgresearchgate.net This reduction yields glutathioselenol (GS-SeH) and oxidized glutathione (GSSG). reactome.orgresearchgate.netresearchgate.net

The process can be summarized as follows:

Formation: Selenite (SeO₃²⁻) reacts with four molecules of GSH to produce this compound (GS-Se-SG), one molecule of glutathione disulfide (GSSG), and water. mdpi.com

Reduction: GS-Se-SG is then reduced by glutathione reductase, consuming NADPH, to regenerate GSH and form glutathioselenol (GS-SeH). reactome.orgresearchgate.net

Further Reduction: GS-SeH is further reduced to the key metabolic intermediate, hydrogen selenide (B1212193) (H₂Se). oup.comresearchgate.net

While glutathione reductase can reduce this compound, the reaction is noted to be relatively slow. nih.gov This controlled reduction is essential for maintaining the intracellular pool of reduced glutathione and managing the flow of selenium into its various metabolic fates. frontiersin.org

Reactivity with Reactive Oxygen and Nitrogen Species (ROS/RNS)

This compound exhibits significant reactivity towards reactive oxygen species (ROS) and is implicated in cellular responses to oxidative stress. jst.go.jp Studies have shown that the metabolism of this compound is linked to the generation of superoxide (B77818) anion radicals (O₂•−). jst.go.jpnih.gov The reaction between selenite and glutathione to form this compound and its subsequent breakdown can produce ROS. jst.go.jpnih.gov Specifically, the further reduction of GS-Se-SG can lead to the formation of hydrogen selenide (H₂Se), which can react with cellular thiols to generate superoxide. jst.go.jp This production of ROS contributes to the cytotoxic effects observed for this compound in certain cancer cell lines, leading to oxidative DNA damage, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). jst.go.jp The compound's ability to induce oxidative stress underscores its complex role in cellular redox balance, acting as both a product of antioxidant defense pathways and a potential pro-oxidant.

Interplay with Selenoprotein Synthesis and Selenium Metabolism Pathways

This compound is a critical intermediate connecting inorganic selenium metabolism with the synthesis of essential selenoproteins. frontiersin.orgmdpi.comoup.com After its formation from selenite and glutathione, GS-Se-SG enters a reductive pathway that ultimately yields hydrogen selenide (H₂Se). oup.comresearchgate.netijbs.com This reduction is catalyzed by NADPH-dependent reductases, including both glutathione reductase and the thioredoxin system. oup.commdpi.com

Hydrogen selenide is the central, activated form of selenium required for the synthesis of selenophosphate, the immediate selenium donor for selenocysteine (B57510) (Sec) biosynthesis. frontiersin.orgoup.comijbs.com Selenophosphate synthetase 2 (SEPHS2) catalyzes the synthesis of selenophosphate, which is then used to convert seryl-tRNA[Ser]Sec to selenocysteyl-tRNA[Ser]Sec. mdpi.comijbs.com This specialized tRNA delivers the selenocysteine to the ribosome for co-translational incorporation into growing polypeptide chains at UGA codons, forming functional selenoproteins. oup.comcrg.eu Therefore, the formation and subsequent reduction of this compound are indispensable steps for channeling dietary inorganic selenium into the complex machinery of selenoprotein synthesis. mdpi.comresearchgate.net

Modulation of Enzyme Activities and Protein Function

This compound has been shown to directly interact with and modulate the function of key cellular enzymes and processes, notably the thioredoxin system and the machinery of protein synthesis.

Oxidation of Thioredoxin Systems

This compound is a highly effective oxidant of the reduced thioredoxin (Trx) system. nih.gov It can be directly reduced by mammalian thioredoxin reductase (TrxR) in an NADPH-dependent manner, a reaction that does not occur with the E. coli enzyme. nih.govnih.gov The interaction leads to a rapid, non-stoichiometric oxidation of NADPH, particularly in the presence of oxygen, which is indicative of redox cycling involving the formation of the highly reactive selenide (HSe⁻) intermediate. nih.govnih.govplos.org

Furthermore, this compound is an exceptionally efficient oxidant of reduced thioredoxin itself, proving to be kinetically superior to classic thioredoxin substrates like insulin (B600854) disulfides. nih.gov This potent oxidative capacity allows this compound to directly influence the redox state of thioredoxin, a central hub for cellular redox regulation and signaling.

| Enzyme System | Interaction with this compound (GS-Se-SG) | Outcome | Reference |

|---|---|---|---|

| Mammalian Thioredoxin Reductase (TrxR) | Serves as a substrate for reduction. | Forms selenide (HSe⁻), leading to non-stoichiometric NADPH oxidation. | nih.govnih.gov |

| Reduced Thioredoxin (Trx-(SH)₂) | Acts as a powerful oxidant. | Efficiently oxidizes Trx-(SH)₂ to its disulfide form (Trx-S₂). | nih.gov |

| Glutathione Reductase (GSR) | Serves as a substrate for reduction. | Slow, continued oxidation of NADPH to form glutathioselenol (GS-SeH). | nih.govreactome.org |

Inhibition of Protein Synthesis and Ribonucleotide Reductase

This compound has been identified as a potent inhibitor of crucial cellular processes, including protein synthesis and DNA precursor synthesis. nih.govcapes.gov.br In mammalian cell-free systems, GS-Se-SG effectively inhibits protein synthesis by targeting the elongation factor 2 (EF2), which is responsible for the translocation step of the ribosome along the mRNA. nih.govcapes.gov.brnih.gov This inhibitory action was observed in rat liver cell-free systems and cultured 3T3-f cells, but notably not in E. coli systems, indicating a specific effect on mammalian elongation factor 2. nih.govnih.gov The inhibition of protein synthesis was found to be the primary action, as the incorporation of precursors into RNA or DNA was not affected. nih.govnih.gov

In addition to protein synthesis, this compound effectively inhibits ribonucleotide reductase, the enzyme essential for converting ribonucleotides to deoxyribonucleotides for DNA synthesis. nih.govcapes.gov.brnih.gov The thioredoxin-dependent reduction of cytidine (B196190) diphosphate (B83284) (CDP) to dCDP by ribonucleotide reductase is strongly inhibited by GS-Se-SG. nih.gov This inhibition, along with its effects on protein synthesis, highlights this compound's capacity to disrupt fundamental cellular proliferation pathways.

| Process/Enzyme Inhibited | Mechanism/Target | Cellular System | Reference |

|---|---|---|---|

| Protein Synthesis | Inhibition of Elongation Factor 2 (EF2) | Mammalian (Rat liver, 3T3-f cells) | nih.govcapes.gov.brnih.gov |

| Ribonucleotide Reductase | Inhibition of thioredoxin-dependent reduction of CDP | In vitro assay | nih.govnih.gov |

Effects on Specific Selenoproteins (e.g., Glutathione Peroxidases)

This compound (GS-Se-SG) plays a multifaceted role in the metabolism and function of selenoproteins, which are crucial for antioxidant defense and cellular homeostasis. Selenoproteins contain the amino acid selenocysteine (Sec), and their synthesis depends on a steady supply of selenium. crg.eu GS-Se-SG, an early metabolite formed from the reaction of selenite with glutathione (GSH), serves as a key intermediate in the pathway that provides selenium for this synthesis. nih.govplos.orgresearchgate.net The mammalian thioredoxin reductase (TrxR) enzymes, which are themselves selenoproteins, can reduce GS-Se-SG to generate selenide (H₂Se). nih.govplos.org This selenide is the precursor for selenophosphate, the active selenium donor required for the incorporation of Sec into growing polypeptide chains, thus forming functional selenoproteins like glutathione peroxidases (GPx). crg.eutandfonline.com

However, the influence of GS-Se-SG is complex. While it is a precursor for selenoprotein synthesis, high concentrations of its parent compound, selenite, can lead to an overproduction of GS-Se-SG, which has been shown to have inhibitory effects. nih.gov In one study, treatment with GS-Se-SG was found to reduce the mRNA levels for both phospholipid hydroperoxide glutathione peroxidase and cytosolic glutathione peroxidase. nih.gov This suggests a feedback mechanism where high levels of this selenium metabolite can downregulate the expression of key selenoenzymes. Furthermore, excess selenium can react with GSH to form GS-Se-SG, potentially depleting the glutathione pool and altering the activity of the biological antioxidant defense system, which includes GPx. nih.gov

Interestingly, studies in hepatoma cells have shown that depleting GSH did not affect the total amount of selenoproteins, suggesting that GSH, and by extension the initial formation of GS-Se-SG, may not be the rate-limiting step for selenoprotein biosynthesis under all conditions. nih.govtandfonline.com This indicates that other pathways, possibly involving thioredoxin reductase directly, might also play a central role in processing selenite for selenoprotein synthesis. nih.govtandfonline.com

Participation in Metal Detoxification Mechanisms and Chelation Chemistry

This compound is implicated in the detoxification of heavy metals, a function that leverages the chemical properties of both its glutathione and selenium components. The process of chelation, where molecules bind to metal ions to form stable, less toxic complexes that can be excreted, is a primary mechanism for metal detoxification. nih.gov Glutathione itself is a well-known chelator, and its conjugation with selenium in the form of GS-Se-SG appears to contribute to this protective role. researchgate.net

Research suggests that selenium compounds can counteract the toxicity of heavy metals such as cadmium and mercury. nih.gov The protective mechanism is believed to involve the formation of complexes between selenium and the metal ions. This interaction diverts the metals from binding to critical cellular targets, such as low molecular weight proteins, and instead sequesters them into higher molecular weight, biologically inactive complexes. nih.gov The binding affinity of mercury, for instance, is greater for selenium compounds than for the thiol groups found in many proteins. mdpi.com

Influence on Cellular Signaling Pathways and Gene Expression Regulation

This compound (GS-Se-SG) is a potent modulator of fundamental cellular processes, including apoptosis (programmed cell death) and cell cycle progression. As a primary metabolite of selenite, the overproduction of GS-Se-SG at higher selenite concentrations is linked to growth inhibition and the induction of apoptosis. nih.gov Studies have demonstrated that GS-Se-SG can trigger cell death in a manner distinct from that caused by simple oxidative stress, such as from hydrogen peroxide (H₂O₂). nih.gov For example, GS-Se-SG induces the formation of both high-molecular-weight (560 kb) and low-molecular-weight (50 kb) DNA fragments, a hallmark of apoptosis, whereas H₂O₂ only induces the larger fragments. nih.gov

In HeLa cancer cells, GS-Se-SG at a concentration of 5 µM was shown to induce apoptosis-like cell death. nih.gov This effect was accompanied by a significant increase in intracellular superoxide levels and a major shift in the cellular redox state, evidenced by a fivefold increase in the proportion of oxidized glutathione (GSSG). nih.gov The mechanism appears to involve the efficient glutathionylation of free protein thiols by GS-Se-SG, which represents an early trigger for the cytotoxic effects. nih.gov

Furthermore, selenite exposure, which leads to the formation of GS-Se-SG, has been shown to cause cell cycle arrest. nih.gov In various cell models, selenite treatment resulted in an arrest at the S-phase or G1 phase of the cell cycle. nih.gov This arrest is associated with changes in the expression of key cell cycle regulatory genes.

Table 1: Effects of this compound and its Precursor (Selenite) on Apoptosis and Cell Cycle

| Compound | Cell Line | Concentration | Observed Effect | Reference |

| This compound (GS-Se-SG) | Mammary (C57) | Not specified | Induces 560 kb and 50 kb DNA fragmentation (apoptosis). | nih.gov |

| This compound (GS-Se-SG) | HeLa | 5.1 µM (IC₅₀) | Induces apoptosis-like cell death; increases superoxide. | nih.gov |

| Selenite (precursor to GS-Se-SG) | LNCaP (Prostate Cancer) | 2.5 µmol/L | Induces apoptosis (DNA fragmentation and sub-G1 population). | aacrjournals.org |

| Selenite (precursor to GS-Se-SG) | General | Not specified | Causes S-phase or G1 phase cell cycle arrest. | nih.gov |

The cellular effects of this compound (GS-Se-SG) and its metabolic precursor, selenite, are mediated through the regulation of key transcription factors that control gene expression related to stress response, cell cycle, and apoptosis. nih.gov Two such critical transcription factors are p53 and Activator Protein-1 (AP-1).

The tumor suppressor p53 is a master regulator of the cell's response to stress, including DNA damage and oxidative stress. whiterose.ac.ukoup.com Studies have shown that selenite treatment can induce the activation of p53. nih.govaacrjournals.org This activation is linked to the generation of reactive oxygen species (ROS), particularly superoxide, during the metabolism of selenite to GS-Se-SG and subsequently to hydrogen selenide. aacrjournals.org The activated p53 then transcriptionally controls a network of genes involved in apoptosis and cell cycle arrest. whiterose.ac.ukoup.com For example, selenite-induced p53 activation leads to the upregulation of pro-apoptotic genes like Bax and cell cycle inhibitors like p21. nih.govaacrjournals.org The full activity of p53 often depends on collaboration with other transcription factors, such as SP1 and the AP-1 family, which can help regulate the accessibility and function of p53's target DNA sequences. frontiersin.org

AP-1 is another crucial transcription factor that regulates cellular processes like proliferation, apoptosis, and differentiation in response to various stimuli. acs.org It is known to be a key player in mediating cellular responses to stress and is involved in the progression of certain cancers. acs.orgelifesciences.org While direct studies detailing the specific regulation of AP-1 by pure this compound are limited, the oxidative stress and modulation of signaling pathways caused by selenium compounds are known to influence AP-1 activity. nih.gov Selenium treatment has been shown to affect the expression of genes regulated by AP-1, which plays a vital role in the initiative and development of inflammatory disorders and cancer. acs.org

Induction of Apoptosis and Cell Cycle Modulation

Role in Selenium Efflux and Cellular Homeostasis

This compound (GS-Se-SG) plays a critical role in maintaining cellular selenium homeostasis by facilitating its efflux, or removal, from cells. nih.govresearchgate.net While selenium is an essential micronutrient, excess levels are toxic, and cells require mechanisms to excrete it. researchgate.net The formation of GS-Se-SG from selenite and two molecules of glutathione (GSH) is a key step not only in its metabolic activation but also in its detoxification and excretion. tandfonline.comtandfonline.comresearchgate.net

Research using hepatoma cells has demonstrated that glutathione is directly involved in the efflux of low-molecular-weight selenium compounds from the cell, with GS-Se-SG being the presumed conjugate. nih.govresearchgate.net This process appears to be mediated by active transporters. Specifically, studies have implicated ATP-dependent multidrug-resistant proteins (MRPs) as the likely exporters of GS-Se-SG. tandfonline.comresearchgate.net Evidence for this includes the finding that selenite can inhibit the efflux of other known MRP substrates, suggesting competition for the same transporter. tandfonline.comnih.gov In yeast, a similar mechanism has been observed where the transporter Ycf1p mediates the vacuolar uptake of GS-Se-SG, which contributes to selenite toxicity in that model system. microbialcell.comnih.gov

Interactions of Seleno Diglutathione with Other Biomolecules

Binding and Interaction with Proteins and Enzymes (e.g., Glutathione (B108866) Reductase, Thioredoxin Reductase)

Seleno-diglutathione serves as a substrate for several key enzymes involved in cellular redox homeostasis.

Glutathione Reductase (GR): Rat liver glutathione reductase can reduce this compound, leading to a slow but continuous oxidation of NADPH. nih.gov This reaction is significantly slower compared to the reduction of its disulfide counterpart, glutathione disulfide (GSSG). frontiersin.org The reduction of this compound by GR is thought to produce glutathioselenol (GSSeH) and a molecule of GSH. mdpi.com

Thioredoxin Reductase (TrxR): Mammalian thioredoxin reductase is a selenoenzyme that efficiently reduces this compound. nih.govresearchgate.net This reaction is notably faster than with glutathione reductase and is oxygen-dependent, leading to a non-stoichiometric oxidation of NADPH. nih.gov In anaerobic conditions, the reaction results in the oxidation of a stoichiometric amount of NADPH, but the introduction of oxygen initiates continuous NADPH oxidation. nih.gov This suggests that a reduced selenium intermediate, likely hydrogen selenide (B1212193) (HSe-), is formed and then redox cycles with oxygen. nih.gov In contrast, thioredoxin reductase from E. coli does not use this compound as a substrate. nih.gov The interaction with mammalian TrxR is significant as it links selenium metabolism to the thioredoxin system, a major cellular antioxidant pathway. researchgate.netplos.org

Other Proteins: this compound has been shown to bind to several other proteins, potentially acting as a selenium delivery molecule. These include:

Rhodanese: This sulfurtransferase can bind selenium from this compound, although the selenium is tightly bound and not readily available as a substrate for selenophosphate synthetase. pnas.org

3-Mercaptopyruvate Sulfurtransferase (3-MST) and Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH): Both of these proteins can also bind selenium from this compound. pnas.orgresearcher.life The selenium bound to 3-MST and GAPDH is more easily released and more available for selenophosphate synthesis compared to rhodanese-bound selenium. pnas.org

Elongation Factor 2 (EF-2): this compound has been found to inhibit protein synthesis in mammalian cell-free systems by targeting elongation factor 2. nih.govnih.gov However, it does not affect the corresponding elongation factor G in E. coli. nih.govnih.gov

Table 1: Interaction of this compound with Various Enzymes

| Enzyme | Organism/Tissue | Observation | Reference |

|---|---|---|---|

| Glutathione Reductase | Rat Liver | Slow, continued oxidation of NADPH. | nih.gov |

| Thioredoxin Reductase | Calf Thymus | Fast initial reaction, followed by large and continued oxidation of NADPH (oxygen-dependent). | nih.gov |

| Thioredoxin Reductase | E. coli | Not a substrate. | nih.gov |

| Ribonucleotide Reductase | E. coli | Effectively inhibited by GSSeSG in the presence of the thioredoxin system. | nih.govresearchgate.net |

| Selenophosphate Synthetase | Utilizes selenium released from GSSeSG-protein complexes. | pnas.org |

Formation of Mixed Selenodisulfides and Selenotrisulfides

The reaction of selenite (B80905) with thiols is a fundamental step in its metabolism, leading to the formation of selenotrisulfides. jst.go.jp When selenite reacts with glutathione (GSH) under physiological conditions, this compound (GSSeSG), a selenotrisulfide, is formed. pnas.orgjst.go.jp

The formation of GSSeSG is a key initial reaction. nih.gov This compound can then participate in further reactions. In cells depleted of glutathione, selenite has been shown to react with other thiols like cysteine to form selenodicysteine (B1681615) and mixed selenotrisulfides of cysteine and glutathione. nih.gov This indicates that the availability of intracellular thiols dictates the specific selenotrisulfide species formed. nih.gov The formation of these mixed selenodisulfides and selenotrisulfides is a critical part of the metabolic pathway that converts inorganic selenium into bioactive forms. pnas.org

Studies have also described the synthesis of intramolecular selenotrisulfide derivatives of lipoic acid and lipoamide, which are formed by reacting the reduced forms of these molecules with selenite under acidic conditions. pnas.org

Interactions with Small Molecule Metabolites and Cofactors (e.g., NADPH, S-adenosylmethionine)

This compound's metabolism and function are intricately linked with several small molecule metabolites and cofactors.

NADPH: Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) is a crucial cofactor in the enzymatic reduction of this compound. Both glutathione reductase and thioredoxin reductase utilize NADPH as the ultimate electron donor to reduce GSSeSG. nih.govfrontiersin.org The reaction of this compound with NADPH and a hydrogen ion, catalyzed by enzymes, results in the release of NADP+, glutathione, and glutathioselenol. pathbank.org The continuous, non-stoichiometric oxidation of NADPH in the presence of mammalian TrxR and oxygen highlights a catalytic cycle where reduced selenium species are reoxidized, generating reactive oxygen species. nih.govresearchgate.net

S-adenosylmethionine (SAM): S-adenosylmethionine, the primary methyl group donor in cells, plays a role in the further metabolism of selenium species derived from this compound. semanticscholar.org this compound is metabolized to selenide (HSe⁻). plos.org Research has shown that selenide can spontaneously react with SAM to form methylselenol. plos.orgnih.gov This methylated selenium metabolite is a superior substrate for both the thioredoxin and glutaredoxin systems, increasing the rate of non-stoichiometric redox cycling. plos.orgnih.gov The presence of SAM has been demonstrated to increase the cytotoxicity of selenite and this compound, suggesting the formation of the highly reactive methylselenol is a key step. nih.govki.se

Table 2: Key Small Molecule Interactions with this compound and its Metabolites

| Interacting Molecule | Enzyme System | Role/Observation | Reference |

|---|---|---|---|

| NADPH | Glutathione Reductase, Thioredoxin Reductase | Electron donor for the reduction of GSSeSG. | nih.govfrontiersin.orgresearchgate.net |

| S-adenosylmethionine (SAM) | Spontaneous reaction | Reacts with selenide (a metabolite of GSSeSG) to form methylselenol. | plos.orgsemanticscholar.orgnih.gov |

Complexation with Metal Ions and Metalloproteins

Selenium compounds, including metabolites derived from this compound, are known to interact with metal ions. The selenohydryl group (RSeH), which can be formed from the reduction of GSSeSG, exists predominantly in its anionic form (RSe-) at physiological pH. researchgate.net This nucleophilic selenolate anion can readily bind to metal ions. researchgate.net

For instance, after exposure to selenite and arsenite, the seleno-bis(S-glutathionyl) arsinium ion has been identified in the bile of rabbits. pnas.org This demonstrates the in vivo formation of complexes involving selenium, glutathione, and a metalloid. Similarly, interactions with other heavy metals like mercury can lead to the formation of glutathione-coated mercuric selenide complexes. researchgate.net These interactions are significant as they can influence the toxicity and detoxification of both selenium and the respective metal ions.

Furthermore, this compound has been shown to interact with the S-protein of the SARS-CoV-2 virus, exhibiting strong electrophilic properties and turning the S-protein into an electron sink in the presence of ACE2. chemrxiv.org While the precise nature of the complexation is not fully elucidated in this context, it points to the potential for this compound to interact with metalloproteins or influence metal-dependent protein-protein interactions.

Regulation of Seleno Diglutathione Levels and Cellular Homeostasis

Enzymatic Regulation of Seleno-diglutathione Formation and Breakdown

The formation and degradation of this compound are governed by both non-enzymatic and enzymatic processes, with specific enzymes playing a pivotal role in its metabolic fate.

The initial formation of this compound occurs through a non-enzymatic reaction between selenite (B80905) (SeO₃²⁻) and two molecules of reduced glutathione (B108866) (GSH). preprints.orgresearchgate.net This spontaneous reaction forms the unstable intermediate, GS-Se-SG, and oxidized glutathione (GSSG). researchgate.net

Once formed, the breakdown of this compound is primarily an enzymatic process catalyzed by several key reductase enzymes. These enzymes are crucial for reducing the selenium atom from its +2 oxidation state in GS-Se-SG to the -2 state in hydrogen selenide (B1212193) (H₂Se), a key precursor for selenoprotein synthesis. preprints.orgmdpi.com

Thioredoxin Reductase (TR): Mammalian thioredoxin reductase is another key enzyme capable of reducing this compound. nih.govnih.gov This reaction, which is dependent on oxygen, also utilizes NADPH and results in the rapid formation of selenide. nih.govnih.gov Interestingly, the bacterial thioredoxin reductase from E. coli is not capable of using this compound as a substrate. nih.govnih.gov The mammalian enzyme can reduce GS-Se-SG both directly and via the thioredoxin (Trx) system. nih.gov

Glutathione Reductase-Like Metalloid Reductase (GRLMR): Research has identified a specific metalloid reductase in Pseudomonas moravenis stanleyae that exhibits a remarkable substrate specificity for this compound. chemrxiv.org This enzyme, GRLMR, is responsible for selenite tolerance in the bacterium by efficiently reducing GS-Se-SG to generate elemental selenium (Se(0)) nanoparticles. chemrxiv.org

The following table summarizes the key enzymes involved in the metabolic processing of this compound.

| Enzyme | Source/Type | Substrate | Product(s) | Kinetic Parameter (K_m) |

| Glutathione Reductase (GR) | Mammalian, Yeast | This compound (GS-Se-SG) | Glutathione selenopersulfide (GSSeH) | Not specified |

| Thioredoxin Reductase (TR) | Mammalian | This compound (GS-Se-SG) | Selenide (HSe⁻) | Not specified |

| Glutathione Reductase-Like Metalloid Reductase (GRLMR) | Pseudomonas moravenis stanleyae | This compound (GS-Se-SG) | Elemental Selenium (Se⁰) | 336 µM |

This table is based on data from sources preprints.orgjrmds.innih.govnih.govchemrxiv.org.

Factors Influencing Intracellular this compound Concentrations

The concentration of this compound within a cell is dynamic and influenced by several interconnected factors, primarily related to the cell's redox state and the availability of its precursors and processing enzymes.

Cellular Redox Environment: The general redox state of the cell, maintained by systems like glutathione and thioredoxin, dictates the pace of both formation and reduction of GS-Se-SG. spandidos-publications.com Excessive selenium intake can shift the cellular environment towards a more oxidizing state by consuming reducing equivalents like GSH and NADPH, thereby affecting the entire metabolic cascade. spandidos-publications.com

Presence of Other Thiols: The concentration of other low-molecular-weight thiols, such as cysteine, can also influence selenium metabolism. researchgate.netmdpi.com Studies have shown that the presence of extracellular thiols can decrease the cellular uptake of this compound itself, while simultaneously increasing the uptake of its precursor, selenite. researchgate.net

The interplay of these factors is summarized in the table below.

| Influencing Factor | Effect on this compound (GS-Se-SG) Levels |

| High Intracellular GSH | Promotes formation from selenite and subsequent reduction. preprints.orgresearchgate.net |

| Low Intracellular GSH | Limits formation from selenite. microbialcell.com |

| High GSH/GSSG Ratio | Favors the enzymatic reduction of GS-Se-SG by GR and TR. nih.gov |

| Oxidative Stress | Can deplete GSH, potentially lowering GS-Se-SG formation. nih.govspandidos-publications.com |

| Extracellular Thiols (e.g., Cysteine) | May decrease direct uptake of GS-Se-SG while increasing selenite uptake. researchgate.net |

This table is based on data from sources preprints.orgnih.govnih.govmicrobialcell.comresearchgate.netspandidos-publications.comresearchgate.net.

Transport Mechanisms of this compound Across Cellular Membranes

The movement of this compound across cellular and subcellular membranes is a key aspect of its homeostasis, influencing its distribution, detoxification, and metabolic channeling. researchgate.net Transport can occur through direct mechanisms involving specific membrane proteins or indirect mechanisms where GS-Se-SG is first metabolized extracellularly.

ATP-Binding Cassette (ABC) Transporters: There is strong evidence implicating ABC transporters, specifically multidrug resistance-associated proteins (MRPs), in the efflux of glutathione conjugates from cells. researchgate.netnih.govontosight.ai Research suggests that this compound is likely a substrate for these active transporters. researchgate.net Studies have shown that selenite can inhibit the MRP-mediated efflux of other glutathione conjugates, implying that GS-Se-SG competes for the same transport system to be exported from the cell. researchgate.net In yeast, a specific ABC transporter known as Ycf1 has been shown to transport GS-Se-SG into the vacuole for sequestration, which is a mechanism to manage its potential toxicity. microbialcell.com

Indirect Transport via Extracellular Metabolism: An alternative mechanism for selenium import involves the extracellular processing of this compound. researchgate.net In this proposed pathway, GS-Se-SG is first acted upon at the cell surface by the ectoenzyme gamma-glutamyl transpeptidase (GGT). researchgate.net GGT cleaves the glutamyl moieties, leading to the formation of selenodicysteine (B1681615). This new compound is then thought to be imported into the cell via the cystine/glutamate antiporter, known as system xc⁻. researchgate.net This mechanism highlights how extracellular enzymes can facilitate the uptake of selenium derived from this compound.

Anion Transport Systems: The transport of selenite and its thiol derivatives in some cell types, like those from rainbow trout, is sensitive to the anion transport inhibitor DIDS, suggesting the involvement of general anion transport systems. nih.gov It is plausible that these systems could also play a role in the transport of this compound.

The proposed mechanisms for this compound transport are outlined in the following table.

| Transporter/System | Organism/Cell Type | Proposed Mechanism |

| Multidrug Resistance-Associated Proteins (MRPs) | Mammalian cells | Active efflux of GS-Se-SG out of the cell. researchgate.net |

| Ycf1 (ABC Transporter) | Yeast (Saccharomyces cerevisiae) | Active transport of GS-Se-SG into the vacuole for sequestration. microbialcell.com |

| GGT and System xc⁻ | Mammalian cancer cells | Extracellular breakdown of GS-Se-SG to selenodicysteine by GGT, followed by import via the system xc⁻ antiporter. researchgate.net |

| Anion Transport Systems | Rainbow trout enterocytes and hepatocytes | General anion transport, potentially including GS-Se-SG or its derivatives. nih.gov |

This table is based on data from sources microbialcell.comresearchgate.netresearchgate.netnih.gov.

Computational and Theoretical Investigations of Seleno Diglutathione Chemistry and Biology

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for investigating the intrinsic electronic properties of seleno-diglutathione and predicting its reactivity. semanticscholar.orgoup.comresearchgate.net These methods allow for the calculation of various molecular descriptors that govern chemical interactions.

One study employed DFT with the B3LYP method to analyze the potential role of this compound and other compounds as therapeutic agents against SARS-CoV-2. semanticscholar.orgekb.eg The calculations focused on the interactions between these molecules and peptide sequences of the virus's S-protein and the human ACE2 enzyme. semanticscholar.org By computing the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), key reactivity indices such as electrophilicity and nucleophilicity were determined. semanticscholar.org

The results indicated that this compound possesses a strong electrophilic character, suggesting it can act as an effective electron sink. semanticscholar.orgekb.eg This property is crucial as it influences how the molecule interacts with biological targets. The study predicted that this compound interacts with the S protein, potentially shielding the ACE2 enzyme from viral engagement. ekb.eg The binding energies (BE) of the adducts formed between the ligand (this compound), ACE2, and the S-protein were calculated to quantify the stability of these complexes. semanticscholar.org

Table 1: Calculated Electronic Properties and Binding Energies for this compound and Related Moieties Data sourced from a computational investigation on potential SARS-CoV-2 interacting molecules. semanticscholar.org

| Molecule/Complex | Electrophilicity Index (ω, eV) | Nucleophilicity Index (N, eV) | Binding Energy (BE, kcal/mol) |

|---|---|---|---|

| This compound | 4.27 | 1.85 | - |

| S-protein | 1.80 | 3.06 | - |

| ACE2 | 1.97 | 2.16 | - |

| ACE2 + S-protein | - | - | -10.70 |

| This compound + ACE2 + S-protein | - | - | -28.78 |

These quantum chemical findings provide a theoretical foundation for understanding the reactivity of this compound, suggesting that its electronic structure makes it a potent modulator of biomolecular interactions. semanticscholar.org

Molecular Dynamics Simulations of Interactions with Biomolecules

Molecular dynamics (MD) simulations offer a way to study the physical movements and conformational changes of molecules over time, providing a dynamic picture of how this compound interacts with complex biological systems like proteins. nih.govresearchgate.net While extensive MD simulation studies focused solely on this compound are not widely published, existing computational research points to its significant role in selenium metabolism, necessitating its interaction with various enzymes.

For instance, in silico analyses have been conducted to understand selenium detoxification pathways. nih.gov One study used MD simulations to investigate the binding of selenium compounds to the active centers of methyltransferase enzymes like INMT. nih.gov Although the primary substrate in that specific simulation was dimethylselenide, the study acknowledges that this compound is a key intermediate in the broader metabolic pathway leading to methylated selenium forms. nih.gov Such simulations are crucial for identifying the specific amino acid residues involved in substrate binding and for understanding the structural basis of enzyme specificity. nih.gov

Computational Modeling of Metabolic Pathways and Enzyme Kinetics

Computational models are vital for simulating the complex network of reactions involved in the metabolism of selenium compounds. semanticscholar.org this compound is a central intermediate in the metabolism of inorganic selenite (B80905). rsc.orglsu.eduresearchgate.netakjournals.com The pathway begins with the non-enzymatic reaction of selenite (SeO₃²⁻) with reduced glutathione (B108866) (GSH), which forms this compound (GS-Se-SG). lsu.edumdpi.com

This initial step is followed by enzyme-catalyzed reductions. Computational modeling helps to simulate the kinetics of these enzymatic reactions. semanticscholar.orgresearchgate.net The enzymes glutathione reductase (GR) and thioredoxin reductase (TrxR) are known to reduce GS-Se-SG, using NADPH as a source of electrons. mdpi.comiwaponline.com This reduction cascade ultimately produces hydrogen selenide (B1212193) (H₂Se), a key metabolite for the synthesis of selenoproteins. mdpi.commdpi.com

Table 2: Key Enzymes in the this compound Metabolic Pathway This table outlines the enzymes computationally and experimentally identified as acting upon this compound.

| Enzyme | Role in Pathway | Computational Context | Reference |

|---|---|---|---|

| Glutathione Reductase (GR) | Reduces GS-Se-SG to generate selenide (HSe⁻). | Metabolic pathway models show this as a key reduction step. | lsu.eduiwaponline.com |

| Thioredoxin Reductase (TrxR) | Reduces GS-Se-SG, often in conjunction with thioredoxin. | Kinetic studies show GS-Se-SG is a substrate for mammalian TrxR. | iwaponline.com |

| Glutathione Reductase-Like Metalloid Reductase (GRLMR) | Reduces GS-Se-SG to form zerovalent selenium nanoparticles (SeNPs). | In silico knockout simulations on genome-scale models have been performed. | researchgate.netnih.gov |

More advanced computational approaches, such as in silico knockout simulations using genome-scale models, have been applied to organisms like Escherichia coli. researchgate.net These simulations can predict the effect of removing specific genes (and thus enzymes) on metabolic flux and the production of certain compounds. Studies on enzymes like the Glutathione Reductase-Like Metalloid Reductase (GRLMR) have used these techniques to understand how the enzyme's reduction of GS-Se-SG contributes to the formation of selenium nanoparticles. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Prediction through In Silico Approaches

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to link the chemical structure of a compound to its biological activity. dadabhoy.edu.pkresearchgate.net For organoselenium compounds, including the metabolic products of this compound, these in silico approaches are valuable for predicting therapeutic potential or toxicity. sci-hub.seepa.gov

While specific, detailed QSAR studies on this compound itself are not prominent in the literature, its role as a precursor to biologically active selenium species is well-established. rsc.org The metabolism of this compound leads to intermediates like glutathione-selenol (GSSeH) and ultimately hydrogen selenide. rsc.org These metabolites, particularly various methylselenol species, are thought to be responsible for the anti-carcinogenic effects observed with selenium supplementation. researchgate.netresearchgate.netresearchgate.net The anticancer activity is attributed to mechanisms such as the inhibition of cell proliferation and the induction of apoptosis. researchgate.netresearchgate.net

The physicochemical properties of this compound influence its absorption and subsequent metabolism, which is a key consideration in SAR. researchgate.net For instance, lipophilicity is a critical descriptor in QSAR models as it governs how a molecule is transported and interacts with biological membranes and proteins. researchgate.net The formation of this compound from selenite alters the properties of the selenium species, which can affect its absorption and bioavailability. researchgate.net Therefore, in silico predictions of properties like lipophilicity, combined with an understanding of the metabolic transformations of this compound, are essential for building predictive SAR models for selenium compounds.

Advanced Research Models and Methodologies for Studying Seleno Diglutathione Biology

In Vitro Cellular Models (e.g., specific cell lines, primary cell cultures)

In vitro cellular models are fundamental for investigating the specific molecular mechanisms of seleno-diglutathione. Researchers utilize a variety of immortalized cancer cell lines and primary cell cultures to study its cytotoxic, apoptotic, and metabolic functions in a controlled environment.

Studies have employed numerous cell lines to probe the effects of this compound. For instance, HeLa cervical carcinoma cells have been used to show that this compound induces apoptosis-like cell death, a mechanism distinct from that of its precursor, selenite (B80905), which causes necroptosis-like death in the same cell line. nih.gov This research highlights that this compound efficiently glutathionylates free protein thiols, pointing to a specific mode of action. nih.gov In human lymphoma cell lines (such as CRL, DHL4, SUD4, and DoHH2), this compound demonstrated both cytostatic and cytotoxic effects, inducing apoptosis associated with the cleavage of PARP and caspases 8 and 9. ashpublications.orgnih.gov The cytotoxicity in some of these lines was linked to a significant increase in reactive oxygen species (ROS). ashpublications.orgnih.gov

The choice of cell line and even the culture medium can significantly influence experimental outcomes. For example, the sensitivity of A549 lung cancer and HepG2 hepatocellular carcinoma cells to selenium compounds can vary depending on the culture medium used (e.g., RPMI, F12, DMEM, MEM), which affects factors like cellular thiol levels. mdpi.com Similarly, human MCF-7 breast carcinoma cells, which have negligible glutathione (B108866) peroxidase 1 (GPx-1) activity, serve as a useful model for studying the effects of selenium compounds by transfecting them with specific GPx-1 expression constructs. aacrjournals.org

Primary cell cultures, derived directly from tissues, offer a model that more closely represents the in vivo state. Research using primary cultures of human oral squamous carcinoma cells (SCCs) and normal human oral mucosa cells (NOMCs) revealed that SCCs are significantly more sensitive to apoptosis induction by this compound than their normal counterparts. aacrjournals.org Likewise, a primary lymphoma culture system has been used to confirm the concentration-dependent cytotoxic activity of this compound. ashpublications.orgnih.gov

Table 1: Examples of In Vitro Cellular Models in this compound Research

| Model Type | Specific Model | Research Focus | Key Findings | Citations |

|---|---|---|---|---|

| Cancer Cell Line | HeLa (Cervical Carcinoma) | Mechanism of cell death | SDG induces apoptosis-like cell death via protein glutathionylation, distinct from selenite-induced necroptosis. | nih.govcore.ac.uk |

| Cancer Cell Line | Lymphoma Panel (CRL, DHL4, SUD4, DoHH2) | Cytotoxicity, Apoptosis | SDG shows cytostatic and cytotoxic effects; induces caspase-mediated apoptosis. | ashpublications.orgnih.gov |

| Cancer Cell Line | Hepa 1-6 (Hepatoma) | Selenium metabolism and efflux | Glutathione is involved in the efflux of selenium from cells, likely through the formation and transport of SDG. | researchgate.net |

| Cancer Cell Line | H157 (Lung Cancer) | Cellular uptake | The toxicity of SDG is inhibited by blocking the xc⁻ cystine transporter, suggesting its uptake is dependent on a reduced extracellular environment. | pnas.org |

| Cancer Cell Line | MCF-7 (Breast Cancer) | Interaction with selenoproteins | Used as a null-background to study the specific effects of transfected GPx-1 alleles on selenium metabolism. | aacrjournals.org |

| Cancer Cell Line | CMT lines (Canine Mammary Tumor) | Comparative toxicity | SDG was the most effective form of selenium examined for inhibiting tumor cell growth compared to selenite, selenocystine (B224153), and selenomethionine. | aacrjournals.org |